molecular formula C36H46O8 B12783566 Euphorbia factor Ti9 CAS No. 64633-54-1

Euphorbia factor Ti9

Cat. No.: B12783566
CAS No.: 64633-54-1
M. Wt: 606.7 g/mol
InChI Key: VQGWPWJCHRWDIP-QYLCVVIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Euphorbia factor Ti9 is a diterpenoid compound isolated from the latex of Euphorbia species. It is known for its complex structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Euphorbia factor Ti9 involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Methods such as plant extraction and biotechnological approaches are being explored to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Euphorbia factor Ti9 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further modified for specific applications .

Scientific Research Applications

Euphorbia factor Ti9 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores and pathogens.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of Euphorbia factor Ti9 involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II and activating caspase pathways. Additionally, it exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway .

Comparison with Similar Compounds

Euphorbia factor Ti9 is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

64633-54-1

Molecular Formula

C36H46O8

Molecular Weight

606.7 g/mol

IUPAC Name

[(1S,6R,10S,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4Z,6E,8E,10Z)-tetradeca-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C36H46O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)44-36-30(33(36,5)6)27-20-26(22-37)21-34(41)28(19-23(2)31(34)40)35(27,42)24(3)32(36)43-25(4)38/h9-20,24,27-28,30,32,37,41-42H,7-8,21-22H2,1-6H3/b10-9-,12-11+,14-13+,16-15-,18-17-/t24-,27+,28?,30?,32-,34-,35-,36-/m1/s1

InChI Key

VQGWPWJCHRWDIP-QYLCVVIDSA-N

Isomeric SMILES

CCC/C=C\C=C\C=C\C=C/C=C\C(=O)O[C@@]12[C@@H]([C@H]([C@]3([C@H](C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)C

Canonical SMILES

CCCC=CC=CC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.